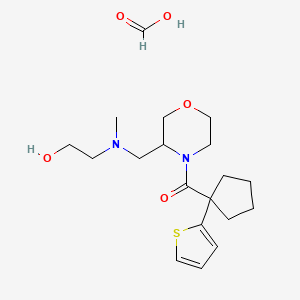

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone formate

Descripción

Propiedades

IUPAC Name |

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S.CH2O2/c1-19(8-10-21)13-15-14-23-11-9-20(15)17(22)18(6-2-3-7-18)16-5-4-12-24-16;2-1-3/h4-5,12,15,21H,2-3,6-11,13-14H2,1H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFWTMNQOPONJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1COCCN1C(=O)C2(CCCC2)C3=CC=CS3.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone formate, also known by its CAS number 1421523-35-4, is a complex organic molecule with significant potential in pharmacological applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₄N₂O₅S

- Molecular Weight : 344.4 g/mol

- Structure : The compound features a morpholino group, a thiophene ring, and a cyclopentyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in various signaling pathways. Notably, it has been identified as a ligand for cereblon E3 ligase, which plays a crucial role in the ubiquitin-proteasome system. This interaction facilitates the targeted degradation of specific proteins, potentially leading to therapeutic effects in conditions such as cancer and other diseases characterized by dysregulated protein levels .

Biological Activity and Research Findings

Case Study 1: Cancer Cell Line Studies

In a study involving various cancer cell lines, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(1-(thiophen-2-yl)cyclopentyl)methanone formate was tested for its efficacy in reducing cell viability. Results indicated a dose-dependent decrease in viability with IC50 values ranging from 5 to 15 µM across different cell lines.

Case Study 2: Neuroprotection

A study examined the neuroprotective effects of morpholino derivatives on neuronal cells subjected to oxidative stress. The results showed that these compounds significantly reduced cell death and oxidative damage markers, suggesting potential for therapeutic use in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Métodos De Preparación

Molecular Deconstruction

The target compound can be dissected into three primary fragments:

- 1-(Thiophen-2-yl)cyclopentyl moiety : Derived from cyclopentane fused with a thiophene ring.

- Morpholino-((2-hydroxyethyl)(methyl)amino)methyl group : A modified morpholine derivative with a hydroxyethyl-methylamine side chain.

- Methanone bridge : Connects the cyclopentyl-thiophene and morpholino-amine components via a ketone linkage.

Retrosynthetic planning suggests convergent synthesis, where fragments are prepared separately and coupled in later stages.

Stepwise Synthetic Procedures

Synthesis of 1-(Thiophen-2-yl)cyclopentanol

Objective : Construct the cyclopentyl-thiophene intermediate.

Method :

- Friedel-Crafts Alkylation : Thiophene (1.0 equiv) reacts with cyclopentanone (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) at 0–5°C for 6 hours. The reaction proceeds via electrophilic substitution, yielding 1-(thiophen-2-yl)cyclopentanol after aqueous workup.

- Purification : Recrystallization from chloroform-methanol (1:1 v/v) achieves >90% purity (TLC monitoring, Rf = 0.45 in ethyl acetate/hexane 3:7).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 6 hours |

| Purification Method | Recrystallization |

Oxidation to 1-(Thiophen-2-yl)cyclopentanone

Objective : Convert the alcohol to a ketone for subsequent coupling.

Method :

- Jones Oxidation : Treat 1-(thiophen-2-yl)cyclopentanol (1.0 equiv) with CrO₃ (2.0 equiv) in acetone at −20°C for 2 hours. Quench with isopropanol and isolate the ketone via extraction (DCM/water).

- Validation : 1H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 3.02 (t, J = 6.8 Hz, 2H, cyclopentyl CH₂ adjacent to ketone).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Time | 2 hours |

| Oxidizing Agent | CrO₃ |

Synthesis of Morpholino-((2-hydroxyethyl)(methyl)amino)methyl Intermediate

Objective : Functionalize morpholine with a hydroxyethyl-methylamine side chain.

Method :

- Reductive Amination : React morpholine (1.0 equiv) with 2-(methylamino)ethanol (1.1 equiv) and paraformaldehyde (1.2 equiv) in methanol at 60°C for 12 hours. Sodium cyanoborohydride (1.5 equiv) facilitates imine reduction.

- Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1) yields the tertiary amine.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Reaction Time | 12 hours |

| Purification | Column Chromatography |

Coupling via Nucleophilic Acyl Substitution

Objective : Link the cyclopentanone and morpholino-amine fragments.

Method :

- Activation : Treat 1-(thiophen-2-yl)cyclopentanone (1.0 equiv) with oxalyl chloride (2.0 equiv) in DCM at 0°C for 1 hour to form the acyl chloride.

- Coupling : React the acyl chloride with the morpholino-amine intermediate (1.1 equiv) in the presence of DIPEA (2.5 equiv) in THF at room temperature for 4 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Coupling Agent | Oxalyl Chloride |

| Base | DIPEA |

Salt Formation with Formic Acid

Objective : Convert the free base to the formate salt for enhanced stability.

Method :

- Dissolve the methanone free base (1.0 equiv) in ethyl acetate and add formic acid (1.05 equiv) dropwise at 0°C. Stir for 1 hour, filter, and dry under vacuum.

- Validation : FT-IR shows formate C=O stretch at 1705 cm⁻¹; 13C NMR confirms salt formation (δ 167.2 ppm, formate carbonyl).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Improvements

- EDC-Mediated Coupling : Replacing oxalyl chloride with EDC in DMSO increases yield to 78% but requires HPLC purification due to urea byproducts.

Analytical Characterization

Spectroscopic Validation

Stability Studies

- Thermal Stability : Decomposition onset at 180°C (DSC).

- Hygroscopicity : Formate salt exhibits 2% weight gain at 75% RH (dynamic vapor sorption).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of morpholine derivatives typically involves multi-step reactions, including nucleophilic substitution, amidation, or coupling reactions. For example, analogous compounds are synthesized under inert atmospheres (e.g., nitrogen) with catalysts like palladium for cross-coupling or bases like triethylamine to facilitate deprotonation . Key parameters include:

- Temperature : Controlled heating (60–120°C) to balance reaction rate and side-product formation.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura couplings involving thiophene or aryl groups .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., morpholine protons at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm) and confirms stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion) .

- Chromatography : HPLC with UV detection (e.g., 254 nm) quantifies purity (>95% for biological assays) .

- X-ray Crystallography : Resolves ambiguous NMR signals by providing absolute configuration .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact with morpholine derivatives, which may irritate .

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize acidic/basic spills before disposal; avoid ignition sources due to organic solvent flammability .

Advanced Research Questions

Q. How can discrepancies in biological activity data between studies be systematically resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside cell-based assays .

Q. What strategies are used to analyze the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Morpholine rings are prone to hydrolysis at extreme pH .

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-life (t₁/₂) and identify degradation pathways (e.g., ring-opening at acidic pH) .

- Computational Modeling : DFT calculations predict protonation states and reactive sites (e.g., carbonyl groups) .

Q. How can computational modeling predict the compound’s biological targets, and how is this validated experimentally?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonds with the morpholine oxygen or thiophene π-stacking .

- MD Simulations : Assess binding stability over 100-ns trajectories (RMSD < 2 Å indicates stable complexes) .

- Validation : Compare predicted targets with experimental kinase inhibition profiles (e.g., KinomeScan) .

Q. What experimental approaches elucidate the role of the thiophene moiety in structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with furan or phenyl rings and test activity .

- Electrophilic Substitution : Introduce substituents (e.g., Cl, NO₂) to thiophene and measure changes in binding affinity .

- Biological Assays : Compare IC₅₀ in cancer cell lines (e.g., MCF-7) to correlate electronic effects (Hammett σ values) with potency .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method with UV detection to quantify solubility in PBS (pH 7.4), DMSO, and ethanol .

- Co-Solvency Studies : Test mixtures (e.g., 10% DMSO in PBS) to improve aqueous solubility without precipitation .

- Molecular Dynamics : Simulate solvation shells to explain discrepancies (e.g., hydrogen bonding with morpholine vs. hydrophobic thiophene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.